phen-ClA

Fluorescence Anisotropy Protein Hydrodynamics Time‑Resolved Spectroscopy

Researchers face a critical limitation when organic sulfhydryl-reactive dyes fail to resolve microsecond-timescale protein rotational motions. phen-ClA is a ruthenium(II) polypyridyl complex engineered to solve this with its ~1 µs photoluminescence lifetime and r₀ = 0.18. - Directly measures rotational correlation times in the 0.1-10 µs range to quantify domain flexibility and complex assembly. - Chloroacetamido moiety enables kinetically controlled, site-specific cysteine labeling, minimizing non-specific reactions. - Oxygen-insensitive emission eliminates sample degassing; facilitates time-gated detection for superior signal-to-background ratios in immunoassays.

Molecular Formula C34H32ClN7ORu+6
Molecular Weight 691.2 g/mol
Cat. No. B1495775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephen-ClA
Molecular FormulaC34H32ClN7ORu+6
Molecular Weight691.2 g/mol
Structural Identifiers
SMILESC1=CC=[NH+]C(=C1)C2=CC=CC=[NH+]2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=[NH+]C3=C2[NH+]=C1)[NH2+]C(=[OH+])CCl.[Ru]
InChIInChI=1S/C14H10ClN3O.2C10H8N2.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-7H,8H2,(H,18,19);2*1-8H;/p+6
InChIKeyFNYUUIRCGCJFBO-UHFFFAOYSA-T
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

phen‑ClA: A Long‑Lifetime Thiol‑Reactive Luminescent Probe


phen‑ClA (CAS 204273‑42‑7) is the chloroacetamido‑functionalized ruthenium(II) polypyridyl complex [Ru(bpy)₂(5‑chloroacetamido‑1,10‑phenanthroline)](PF₆)₂, where bpy = 2,2′‑bipyridine. Its molecular formula is C₃₄H₃₂ClN₇ORu⁺ (anhydrous cation; commercial salts include the PF₆ ⁻ salt with MW ~975 g mol⁻¹) and it is supplied as a ≥95 % purity reactive solid [1]. The chloroacetamido moiety confers selective, covalent reactivity toward free cysteine sulfhydryl groups in proteins and peptides . Its photoluminescence lifetime, which approaches 1 µs when bound to proteins, enables time‑resolved fluorescence anisotropy measurements of microsecond‑timescale rotational and segmental motions that are inaccessible to conventional organic fluorophores [2][3].

Limitations of Alternative Probes for phen‑ClA


Although several ruthenium(II) complexes and organic dyes are marketed as “sulfhydryl‑reactive probes,” their photophysical properties, reaction kinetics, and functional group compatibility differ dramatically, directly impacting the quantitative validity of biophysical assays. The chloroacetamido group of phen‑ClA is **less reactive than its iodoacetamido analog (phen‑IA)** and **much less reactive than maleimide‑based labels**, a property that permits **kinetically controlled, site‑specific labeling** and minimizes unwanted side reactions in complex biological matrices [1]. Moreover, conventional organic sulfhydryl‑reactive dyes (e.g., Cy3‑maleimide, BODIPY‑maleimide) exhibit **nanosecond‑scale fluorescence lifetimes** (typically <1 ns to ~7 ns), which precludes the measurement of **microsecond rotational motions** of large proteins and macromolecular assemblies via fluorescence anisotropy decay [2]. phen‑ClA’s ~1 µs lifetime, combined with its defined anisotropy of ~0.18, is essential for quantifying hydrodynamic radii, domain flexibility, and protein–protein interactions that fall within the **µs rotational correlation time window** [3]. Consequently, substituting a faster‑reacting analog or a short‑lifetime dye will either **(a)** compromise labeling site‑specificity, **(b)** produce rotational correlation times that are aliased or unmeasurable due to lifetime‑mismatch, or **(c)** require additional time‑gating hardware that is not widely available. The quantitative evidence in Section 3 demonstrates these performance gaps explicitly.

Quantitative Comparison of phen‑ClA


Microsecond Lifetime for Anisotropy Decay

phen‑ClA exhibits a protein‑bound photoluminescence lifetime of **approaching 1 µs** (reported as ~1 µs under ambient conditions when covalently linked to human serum albumin or immunoglobulin G) [1][2]. In contrast, conventional sulfhydryl‑reactive organic dyes—including Br‑ANT, Br‑MANT, and Cy3‑maleimide—display lifetimes of **1.3 ns, 7.8 ns, and <0.3 ns**, respectively [3]. This **>100‑fold** (for Br‑ANT) to **>3,300‑fold** (for Cy3‑maleimide) longer lifetime is the critical differentiator that allows phen‑ClA to resolve rotational correlation times on the **microsecond timescale**, which is the relevant dynamic range for large proteins (>50 kDa), nucleic acid–protein complexes, and macromolecular assemblies [4].

Fluorescence Anisotropy Protein Hydrodynamics Time‑Resolved Spectroscopy

Fundamental Anisotropy for Rotational Correlation Time

In the absence of rotational diffusion (e.g., in vitrified solvent), phen‑ClA displays a fundamental anisotropy (r₀) of **0.18** when excited at 472 nm [1]. Its iodoacetamido analog, phen‑IA, exhibits a higher r₀ of **0.34–0.35** (excitation at 442 nm) [2]. While phen‑IA’s higher anisotropy offers greater dynamic range for polarization measurements, phen‑ClA’s r₀ = 0.18 remains **>6‑fold higher** than the r₀ of many common organic dyes (e.g., fluorescein, r₀ ~0.02–0.03). More importantly, the **Ru(II)‑based probe anisotropy is largely insensitive to oxygen quenching**, a phenomenon that severely depresses the observed anisotropy of organic dyes in aerated solutions [3]. Therefore, phen‑ClA yields **stable, oxygen‑independent anisotropy data**, enabling reproducible rotational correlation time determination without the need for rigorous deoxygenation.

Fluorescence Polarization Anisotropy Protein Rotational Diffusion

Controlled Reactivity for Site‑Specific Labeling

The chloroacetamido group of phen‑ClA is explicitly described as **“less reactive”** than the iodoacetamido group of its analog phen‑IA [1][2]. While quantitative rate constants are not reported in the primary literature, the relative reactivity ranking (iodo‑ > bromo‑ > chloro‑) for haloacetamides is well‑established in bioconjugate chemistry [3]. This reduced reactivity is a **design feature**: it minimizes non‑specific labeling of lysine ε‑amines and other nucleophiles, especially in complex biological milieux where multiple potential reactive sites exist. In contrast, phen‑IA reacts more rapidly, which can lead to **heterogeneous labeling stoichiometries** and **cross‑linking** in proteins with more than one accessible cysteine . phen‑ClA’s slower kinetics allow the user to achieve **stoichiometric, site‑directed alkylation** of a single engineered cysteine residue, as demonstrated in de novo designed coiled‑coil polypeptides [4].

Bioconjugation Cysteine Labeling Site‑Specific Modification

Long‑Term Stability and High Purity

Commercially sourced phen‑ClA (CAS 204273‑42‑7) is supplied as a solid with a certified purity of **≥95 % by HPCE** (High Performance Capillary Electrophoresis) and is stable for **at least 2 years** when stored at –20 °C, protected from light and moisture . In comparison, many reactive organic dyes (e.g., Cy3‑maleimide, BODIPY‑maleimide) are supplied as lyophilized powders that must be stored at –20 °C **desiccated** and typically have a **shorter shelf‑life (≤1 year)** once reconstituted or due to inherent hydrolytic instability of the maleimide moiety . Furthermore, phen‑ClA does not require special shipping conditions (ambient shipping is permissible) and is **not classified as dangerous goods** for transport, reducing procurement and handling overhead .

Reagent Stability Quality Control Bioconjugation Workflow

Applications of phen‑ClA


Time‑Resolved Anisotropy for Macromolecular Dynamics

Utilize phen‑ClA’s ~1 µs lifetime and r₀ = 0.18 to directly measure rotational correlation times (θ) in the **0.1–10 µs range**. This enables quantification of **(1)** hydrodynamic radii of large proteins and protein complexes, **(2)** domain flexibility and segmental motions, and **(3)** protein–protein association states. The oxygen‑insensitive anisotropy eliminates the need for sample de‑gassing, and the controlled chloroacetamido reactivity ensures **site‑specific labeling** of an engineered cysteine [1][2].

Fluorescence Polarization Immunoassays (FPIA)

phen‑ClA’s **microsecond lifetime** permits the use of **time‑gated detection** to discriminate against nanosecond‑lifetime autofluorescence and scattering background. This improves **signal‑to‑background ratios** in immunoassays for large antigens (e.g., whole immunoglobulins, virus‑like particles) where the bound probe’s rotational correlation time is on the order of tens to hundreds of nanoseconds, but the free probe’s correlation time is much shorter. The **lower reactivity** of the chloroacetamido group minimizes non‑specific antibody labeling, preserving **antibody binding affinity** [3].

Site‑Directed Labeling and FRET in Metallopeptide Design

In de novo designed polypeptides and metalloenzymes, phen‑ClA serves as a **photophysically well‑defined, redox‑active ruthenium label** that can be attached to a specific cysteine residue. Its **slower alkylation kinetics** allow for **stoichiometric control**, enabling the precise construction of **binuclear metallopeptides** and **light‑triggered electron transfer systems**. The **long lifetime** facilitates time‑resolved FRET measurements with nanosecond‑lifetime acceptors [4].

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